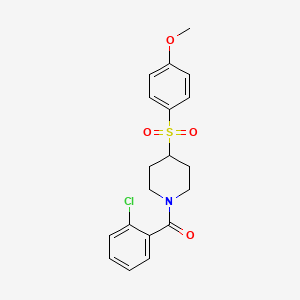

1-(2-chlorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCPIVNFAWEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multi-step organic reactions. A common route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 2-chlorobenzoyl group: This step might involve acylation reactions using 2-chlorobenzoyl chloride and a suitable base.

Sulfonylation with 4-methoxybenzenesulfonyl chloride: This step can be carried out under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their comparative features are outlined below:

Key Observations :

- Substituent Bulk and Electronic Effects : The 4-methoxybenzenesulfonyl group in the target compound likely enhances metabolic stability compared to simpler sulfonyl groups (e.g., phenylsulfonyl in ), as electron-donating methoxy groups reduce oxidative degradation. This is supported by the higher activity index (1017) of p-tolylsulfonyl-piperidine vs. phenylsulfonyl-piperidine (1012) .

- Chlorobenzoyl vs.

Pharmacological and Receptor Binding Profiles

- Sigma-1 Receptor Affinity: Piperidine derivatives with aromatic sulfonyl groups (e.g., IPAB in ) exhibit high sigma-1 receptor binding (Ki = 6.0 nM in melanoma cells). The target compound’s 4-methoxybenzenesulfonyl group may similarly enhance sigma-1 selectivity, though direct data are lacking .

- Histamine H3 Antagonism : Patent data describe 4-(heterocyclylalkoxy)phenyl-1-(heterocyclylcarbonyl)piperidines as histamine H3 antagonists. While the target compound lacks heterocyclic alkoxy groups, its sulfonyl moiety could modulate histaminergic activity through steric hindrance.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Chlorobenzoyl groups are less prone to hydrolysis than ester-linked substituents (e.g., carboxamide derivatives in ), suggesting favorable metabolic stability for the target compound .

Biological Activity

1-(2-chlorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 2-chlorobenzoyl group and a 4-methoxybenzenesulfonyl group. The structural complexity of this molecule suggests diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The sulfonamide moiety may mimic natural substrates, allowing for modulation of enzyme activity.

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit significant anticancer properties. For instance, studies have demonstrated that benzoylpiperidine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its structural similarities to known anti-inflammatory agents. It is hypothesized that the compound may inhibit pro-inflammatory cytokines or modulate inflammatory pathways.

Case Studies

A notable case study investigated the pharmacological profile of related piperidine derivatives, highlighting their effectiveness against various cancer types and inflammatory conditions. The study employed both in vitro and in vivo models to assess the efficacy and safety of these compounds.

- In Vitro Study : The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth.

- In Vivo Study : Animal models were used to evaluate the therapeutic potential, demonstrating reduced tumor sizes compared to control groups.

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Modifications at specific positions on the benzene rings have been shown to significantly affect potency and selectivity against target enzymes.

Key Findings:

- Structure-Activity Relationship (SAR) : Altering substituents on the benzene rings can lead to improved binding affinity and selectivity.

- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.